3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid
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Description
The compound is a derivative of beta-lactam antibiotics, which are a broad class of antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems . Beta-lactam antibiotics are characterized by a beta-lactam ring in their chemical structure .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic chemistry reactions. For instance, the synthesis of similar beta-lactam antibiotics often involves the acylation of amino acids .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a beta-lactam ring, a sulfonic acid group, and an amide group .Chemical Reactions Analysis
As a beta-lactam, this compound would likely undergo reactions typical of this class of compounds. For example, beta-lactams are known to react with enzymes called beta-lactamases produced by some bacteria, which is one of the main mechanisms of resistance to beta-lactam antibiotics .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2S,3R)-3-[(2-amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-7-10(12(17)15(7)21(18,19)20)14-11(16)9(13)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3,(H,14,16)(H,18,19,20)/t7-,9?,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUBAFISKHWUBZ-AMASYANCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908057 |
Source
|
Record name | 2-Amino-N-(2-methyl-4-oxo-1-sulfoazetidin-3-yl)-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102821-03-4 |
Source
|
Record name | APMOAZ | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102821034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-(2-methyl-4-oxo-1-sulfoazetidin-3-yl)-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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